2-Cyano-4-(2-methoxyphenyl)phenol
Description
2-Cyano-4-(2-methoxyphenyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 2-position and a 2-methoxyphenyl moiety at the 4-position. Its molecular structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its physicochemical properties, such as solubility, acidity (pKa), and reactivity.
Properties
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBGRLSBCOLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684672 | |
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-25-0 | |
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as water or an organic solvent. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, base, and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-(2-methoxyphenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano and methoxy groups can influence the compound’s binding affinity and specificity for its targets, thereby modulating its activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Group Impact: The cyano group in this compound enhances polarity compared to the halogenated NBOMe compounds, likely reducing blood-brain barrier permeability and altering receptor binding profiles.
- Pharmacological Divergence: NBOMe compounds exhibit potent serotonin receptor (5-HT2A) agonism due to their amine-linked phenethylamine structure, a feature absent in the phenol-based target compound .
Comparison with Piperazine-Based Analogues
Piperazine derivatives such as HBK14–HBK19 () incorporate a 4-(2-methoxyphenyl)piperazine motif but differ in side-chain modifications. These compounds highlight the role of nitrogen-containing heterocycles in modulating bioactivity.
Table 2: Structural Comparison with Piperazine Derivatives
Key Observations :
- Nitrogen vs. Oxygen Heteroatoms: The phenol core of this compound lacks the piperazine nitrogen, which in HBK compounds facilitates hydrogen bonding and receptor interactions.
- Substituent Effects: The cyano group may confer metabolic stability compared to the labile ether or halogenated side chains in HBK analogues .
Physicochemical and Pharmacological Properties
Table 3: Inferred Properties Based on Structural Analogues
Analysis :
- Its phenol group may participate in hydrogen-bonding networks, akin to patterns observed in crystalline architectures (see ), suggesting utility in crystal engineering .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-Cyano-4-(2-methoxyphenyl)phenol?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-hydroxy-4-cyanophenol derivatives with 2-methoxyphenylboronic acid under Suzuki-Miyaura conditions (palladium catalysis) can yield the target compound. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. Base-mediated reactions (e.g., using K₂CO₃ under reflux) are also viable for introducing methoxy groups, as seen in analogous syntheses of methoxyphenyl derivatives .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy and cyano group positions) via chemical shifts and coupling constants.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., -CN stretching ~2200 cm⁻¹, phenolic -OH ~3300 cm⁻¹).
- Chromatography : HPLC or GC-MS assesses purity, especially for detecting residual solvents or side products .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse with water for 15 minutes. Monitor for irritation and seek medical attention if symptoms persist.
- Storage : Store in airtight containers away from light and oxidizing agents, as phenolic compounds are prone to oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311++G(d,p)) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights predict reactivity trends, such as the electron-withdrawing effect of the cyano group enhancing electrophilicity at specific sites. Software like Gaussian or ORCA is used, with validation against experimental UV-Vis or cyclic voltammetry data .
Q. How should researchers address contradictions in reaction yield data during optimization studies?
- Methodological Answer :
- Multivariate Analysis : Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent ratio) and their interactions.
- Control Experiments : Replicate reactions under identical conditions to isolate reproducibility issues.
- Analytical Cross-Check : Use complementary techniques (e.g., NMR vs. HPLC) to verify product ratios. For example, discrepancies in yields may arise from undetected byproducts requiring advanced separation methods (e.g., preparative TLC) .
Q. What strategies are effective for analyzing hydrogen bonding networks in crystalline this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing using programs like SHELXL or OLEX2. The phenolic -OH and cyano groups often form intermolecular hydrogen bonds (e.g., O-H···N≡C).
- Graph Set Analysis : Classify hydrogen bond motifs (e.g., R₂²(8) rings) to understand supramolecular assembly. Tools like Mercury (CCDC) visualize and quantify interactions .
Q. What methodologies are used to investigate the reaction kinetics of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Time-Resolved Spectroscopy : Monitor reaction progress via UV-Vis or IR spectroscopy at fixed intervals.
- Rate Constant Determination : Use pseudo-first-order conditions and plot ln([reactant]) vs. time. For example, the cyano group’s electron-withdrawing effect accelerates substitution rates, which can be quantified via Arrhenius equation analysis .
Q. How can X-ray crystallography be optimized for resolving the structure of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from solvents like DCM/hexane to obtain high-quality single crystals.
- Data Collection : Employ synchrotron sources for small or weakly diffracting crystals.
- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor and residual density maps. ORTEP-3 can generate publication-ready thermal ellipsoid diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
